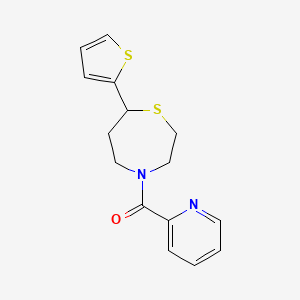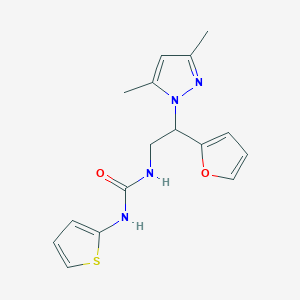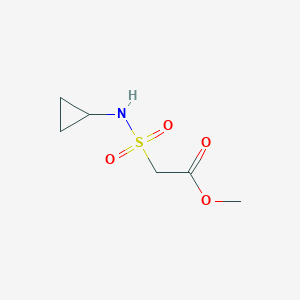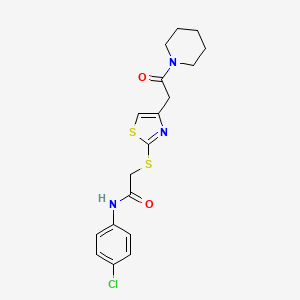
Pyridin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
カタログ番号:
B2896682
CAS番号:
1705890-62-5
分子量:
304.43
InChIキー:
NHCIPJSLFOASJA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Pyridin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound. It contains a pyridin-2-yl group, a thiophen-2-yl group, and a 1,4-thiazepan-4-yl group . This compound is part of the aromatic ketones, which are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .
Synthesis Analysis
The synthesis of this compound involves the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is catalyzed by transition metals . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been described, which involves a direct Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The pyridin-2-yl group, thiophen-2-yl group, and 1,4-thiazepan-4-yl group are all part of the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the oxidation of Csp3-H, catalyzed by transition metals . This reaction occurs with water under mild conditions . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .科学的研究の応用
Structural Analysis and Chemical Properties
- The compound's structural characteristics and chemical properties were studied in various research contexts. For instance, Swamy et al. (2013) examined the isomorphous structures of similar compounds, emphasizing the significance of disorder in these structures, which can impact data mining processes in structural databases (Swamy et al., 2013).
- Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of related compounds in different solvents. This study provided insights into the excited-states of these compounds and their stabilization through intramolecular hydrogen bonds (Al-Ansari, 2016).
Synthesis and Application in Medicinal Chemistry
- Research on derivatives of the compound demonstrated potential applications in medicinal chemistry. For instance, Hayakawa et al. (2004) discovered a cytotoxic agent selective against a tumorigenic cell line during their study of thienopyridine and benzofuran derivatives (Hayakawa et al., 2004).
- Sidhaye et al. (2011) synthesized and screened several pyridine carboxillic acid derivatives for their antimycobacterial activity, contributing to the development of potential antimicrobial agents (Sidhaye et al., 2011).
Optical and Electronic Properties
- The optical and electronic properties of related compounds have been a focus of research, potentially relevant for applications in material science. For example, Volpi et al. (2017) synthesized imidazo[1,5-a]pyridine derivatives and analyzed their absorption and fluorescence spectra, revealing large Stokes' shift and tunable quantum yields (Volpi et al., 2017).
Catalytic and Reaction Studies
- Kovtunenko et al. (2012) synthesized pyrido[1,2-b][2,4]benzodiazepine derivatives, indicating the potential of these compounds in catalytic reactions and synthesis of novel structures (Kovtunenko et al., 2012).
- Darbre et al. (2002) studied the synthesis of zinc complexes with multidentate nitrogen ligands, which could find applications in catalysis and synthetic chemistry (Darbre et al., 2002).
特性
IUPAC Name |
pyridin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c18-15(12-4-1-2-7-16-12)17-8-6-14(20-11-9-17)13-5-3-10-19-13/h1-5,7,10,14H,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCIPJSLFOASJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl...
Cat. No.: B2896599
CAS No.: 1005271-68-0
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl...
Cat. No.: B2896601
CAS No.: 2034543-82-1
N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluo...
Cat. No.: B2896602
CAS No.: 1215379-20-6
N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine
Cat. No.: B2896604
CAS No.: 2310100-60-6
顧客に最も人気
(1,3-Benzodioxol-5-ylmethyl)(4-pyridinylmethyl)amine di...
Cat. No.: B2896617
CAS No.: 1609407-16-0; 353779-52-9
![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2896602.png)
![N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2896604.png)
![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)
![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)
![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)




![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)
